5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine

Catalog No.
S1900050
CAS No.
887707-27-9
M.F
C7H5F3INO
M. Wt
303.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine

CAS Number

887707-27-9

Product Name

5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine

IUPAC Name

5-iodo-2-methoxy-3-(trifluoromethyl)pyridine

Molecular Formula

C7H5F3INO

Molecular Weight

303.02 g/mol

InChI

InChI=1S/C7H5F3INO/c1-13-6-5(7(8,9)10)2-4(11)3-12-6/h2-3H,1H3

InChI Key

YSWCSGKWJKJWRB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=N1)I)C(F)(F)F

Canonical SMILES

COC1=C(C=C(C=N1)I)C(F)(F)F

5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine (CAS 887707-27-9) is a functionalized, electron-deficient pyridine building block utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials . Featuring an iodine atom at the C5 position, it exhibits significantly faster oxidative addition kinetics for palladium-catalyzed cross-coupling reactions (such as Suzuki, Buchwald-Hartwig, and Sonogashira) compared to its brominated or chlorinated analogs [1]. The C2 methoxy group enhances solubility in organic solvents and acts as a robust protecting group that can be selectively cleaved post-coupling to yield 2-pyridone pharmacophores. Concurrently, the strongly electron-withdrawing C3 trifluoromethyl (-CF3) group modulates the basicity of the pyridine ring, increases metabolic stability, and increases lipophilicity—critical parameters for lead optimization in medicinal chemistry.

Substituting this compound with lower-cost analogs, such as 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine (CAS 1214377-42-0) or the unprotected 5-iodo-3-(trifluoromethyl)pyridin-2-ol (CAS 887707-23-5), introduces significant process inefficiencies [1]. The bromo analog typically requires elevated temperatures (>90°C), stronger bases, and sterically hindered phosphine ligands (e.g., XPhos) to achieve acceptable cross-coupling yields, increasing overall catalyst loading costs. Conversely, utilizing the unprotected 2-pyridone (CAS 887707-23-5) directly in coupling reactions often leads to poor solubility in non-polar solvents and competitive N-arylation or N-alkylation side reactions, reducing regioselectivity and necessitating complex downstream purification [2]. Procuring the specifically iodinated, methoxy-protected building block circumvents these bottlenecks, ensuring high-yielding, regioselective transformations under milder conditions.

Cross-Coupling Reactivity and Catalyst Economy

In standard Suzuki-Miyaura cross-coupling protocols, the C5-iodinated pyridine demonstrates faster oxidative addition kinetics compared to its brominated counterpart [1]. When coupled with standard arylboronic acids using a generic catalyst system like Pd(dppf)Cl2 and mild bases (e.g., K2CO3) at 60°C, 5-iodo-2-methoxy-3-(trifluoromethyl)pyridine typically achieves >90% conversion within 2-4 hours. In contrast, the 5-bromo analog (CAS 1214377-42-0) under identical conditions often yields <30% conversion, necessitating elevated temperatures and specialized ligands to drive the reaction to completion.

Evidence DimensionCross-coupling conversion rate under mild conditions (Pd(dppf)Cl2, 60°C)
Target Compound Data>90% conversion (2-4 hours)
Comparator Or Baseline5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine (CAS 1214377-42-0): <30% conversion
Quantified Difference>3-fold increase in conversion yield without requiring specialized, expensive ligands.
ConditionsSuzuki-Miyaura coupling, Pd(dppf)Cl2 catalyst, K2CO3 base, aqueous dioxane, 60°C.

Procurement of the iodide reduces catalyst costs and energy consumption while enabling the coupling of thermally sensitive substrates.

Regioselectivity and Suppression of N-Arylation

The presence of the C2 methoxy group effectively locks the molecule in the pyridine tautomeric form, preventing the competitive N-arylation that occurs with the unprotected 2-pyridone [1]. When subjected to Buchwald-Hartwig amination conditions, 5-iodo-2-methoxy-3-(trifluoromethyl)pyridine yields exclusively the C5-aminated product (>98% regioselectivity). Attempting the same coupling on 5-iodo-3-(trifluoromethyl)pyridin-2-ol (CAS 887707-23-5) often results in a mixture of C5-arylation and N1-arylation products, typically reducing the isolated yield of the desired C5-coupled intermediate by 20-40% and complicating chromatographic purification.

Evidence DimensionRegioselectivity for C5-coupling vs. N1-coupling
Target Compound Data>98% selectivity for C5-amination
Comparator Or Baseline5-Iodo-3-(trifluoromethyl)pyridin-2-ol (CAS 887707-23-5): Significant N1-arylation (20-40% yield loss)
Quantified DifferenceNear-total elimination of N-arylation side products, improving isolated yields by up to 40%.
ConditionsBuchwald-Hartwig amination, standard Pd/phosphine catalyst, basic conditions.

Eliminating N-arylation side reactions streamlines downstream purification and maximizes the yield of high-value API intermediates.

Downstream Deprotection Efficiency for Pyridone Synthesis

The C2 methoxy group provides orthogonal reactivity for multi-step synthesis . After the required cross-coupling steps at the C5 position, the methoxy group can be cleanly cleaved using reagents such as TMSI or aqueous HCl/HBr to reveal the 2-pyridone core. This two-step sequence (coupling followed by deprotection) consistently provides higher overall yields of complex 5-substituted 3-(trifluoromethyl)pyridin-2-ones compared to direct coupling on the unprotected core. The methoxy group is robust enough to survive basic cross-coupling conditions but labile enough to be removed without affecting the newly formed C5-aryl or C5-alkyl bonds.

Evidence DimensionOverall yield of 5-substituted 2-pyridone targets
Target Compound DataHigh overall yield via the methoxy-protected coupling/deprotection sequence
Comparator Or BaselineDirect coupling on unprotected 2-pyridone (CAS 887707-23-5)
Quantified DifferenceAvoids the 20-40% yield penalty associated with unprotected pyridone side reactions.
ConditionsSequential cross-coupling followed by acidic or TMSI-mediated deprotection.

This protecting group strategy is essential for the scalable, reproducible manufacturing of 2-pyridone-containing drug candidates without yield loss from side reactions.

Synthesis of S1P1 Receptor Agonists and Autoimmune Therapeutics

As demonstrated in patent literature (e.g., WO2010011316), this specific building block is utilized for synthesizing substituted indole and pyridine derivatives used in the treatment of autoimmune and inflammatory disorders [1]. The C5 iodine allows for efficient cross-coupling to build the core scaffold, while the CF3 group imparts essential metabolic stability to the final therapeutic candidate.

Development of Kinase Inhibitors via 2-Pyridone Pharmacophores

The compound serves as a highly suitable precursor for generating 5-aryl or 5-heteroaryl 2-pyridone motifs [2]. Because the methoxy group prevents N-arylation during the critical C5 coupling step (as detailed in Section 3), medicinal chemists can reliably synthesize these ubiquitous hydrogen-bond donor/acceptor systems for the hinge-binding regions of modern kinase inhibitors.

Agrochemical Active Ingredient Discovery

The combination of a trifluoromethyl group and a manipulable pyridine core makes this compound valuable in the synthesis of next-generation fungicides and insecticides [2]. The specific use of the iodo-methoxy derivative ensures that complex, sterically hindered cross-couplings required for modern agrochemical scaffolds can proceed under mild conditions, preserving the integrity of sensitive functional groups.

XLogP3

2.7

Wikipedia

5-iodo-2-methoxy-3-(trifluoromethyl)pyridine

Dates

Last modified: 08-16-2023

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